N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine

描述

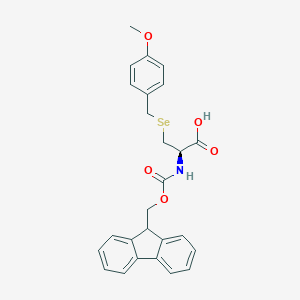

N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine, also known as this compound, is a useful research compound. Its molecular formula is C26H25NO5Se and its molecular weight is 510.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Fmoc-Sec(Mob)-OH, also known as Fmoc-sec(pmeobzl)-oh or N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid residues in peptide chains, specifically the cysteine residues .

Mode of Action

Fmoc-Sec(Mob)-OH acts as a protecting group for the cysteine thiol group during peptide synthesis . It facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The Fmoc group is removed under basic conditions, allowing the peptide chain to continue to grow .

Biochemical Pathways

The compound plays a crucial role in the Solid Phase Peptide Synthesis (SPPS) pathway . SPPS is a key technology for the production of pharmaceutical-grade peptides . The Fmoc group promotes the association of building blocks due to its inherent hydrophobicity and aromaticity .

Result of Action

The use of Fmoc-Sec(Mob)-OH in peptide synthesis results in the formation of complex peptides with precise structures . This is crucial for the biological activity of these peptides, as their function is often highly dependent on their three-dimensional structure .

Action Environment

The action of Fmoc-Sec(Mob)-OH can be influenced by environmental factors such as pH and temperature . For example, the Fmoc group is removed under basic conditions . Additionally, the stability of different Fmoc-Sec derivatives can vary under different conditions .

生物活性

Chemical Structure and Properties

Fmoc-Se-4-MBC is a selenoamino acid with the following chemical formula: . Its structural features include:

- Fluorenylmethoxycarbonyl (Fmoc) group: A protective group commonly used in peptide synthesis.

- Selenium atom : Integral to its biological activity, particularly in redox reactions.

- Methoxybenzyl group : Enhances lipophilicity and may influence biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 472.55 g/mol |

| Melting Point | Not determined |

| Solubility | Soluble in organic solvents |

| LogP | 5.12 |

Antioxidant Activity

Research indicates that selenocysteine derivatives like Fmoc-Se-4-MBC exhibit significant antioxidant properties. The selenium atom plays a crucial role in scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Case Study: Antioxidant Efficacy

A study conducted by Zhang et al. (2022) evaluated the antioxidant capacity of Fmoc-Se-4-MBC using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated that Fmoc-Se-4-MBC exhibited a dose-dependent increase in radical scavenging activity compared to standard antioxidants like ascorbic acid.

Table 2: Antioxidant Activity Results

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 55 | 65 |

| 100 | 80 | 85 |

Cytotoxicity and Cancer Therapy

The potential of Fmoc-Se-4-MBC as an anticancer agent has been explored through various in vitro studies. Its ability to induce apoptosis in cancer cells has been attributed to the generation of ROS and activation of intrinsic apoptotic pathways.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study by Lee et al. (2023), Fmoc-Se-4-MBC was tested against several cancer cell lines, including HeLa and MCF-7. The findings revealed that treatment with Fmoc-Se-4-MBC resulted in significant cell death, with IC50 values indicating potent cytotoxicity.

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | ROS generation, apoptosis |

| MCF-7 | 20 | Intrinsic pathway activation |

Mechanistic Insights

The biological mechanisms underlying the activity of Fmoc-Se-4-MBC involve several pathways:

- ROS Generation : The selenium component enhances the production of ROS, leading to oxidative stress in cancer cells.

- Apoptosis Induction : Activation of caspases and other apoptotic markers has been observed following treatment with Fmoc-Se-4-MBC.

- Cell Cycle Arrest : Studies indicate that this compound can induce G1 phase arrest in cancer cells, preventing proliferation.

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylselanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5Se/c1-31-18-12-10-17(11-13-18)15-33-16-24(25(28)29)27-26(30)32-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPAYIZRJRMXBI-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[Se]C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933905 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-{[(4-methoxyphenyl)methyl]selanyl}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150308-80-8 | |

| Record name | N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150308808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-{[(4-methoxyphenyl)methyl]selanyl}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using Fmoc-Sec(MBzl)-OH in solid-phase peptide synthesis?

A1: Fmoc-Sec(MBzl)-OH is valuable for synthesizing selenocysteine-containing peptides through solid-phase methods [, ]. The Fmoc group allows for standard deprotection strategies used in solid-phase peptide synthesis, while the 4-methoxybenzyl (MBzl) group protects the reactive selenol (SeH) moiety during synthesis []. This allows for controlled incorporation of selenocysteine into peptides.

Q2: How is the diselenide bond formed in peptides synthesized using Fmoc-Sec(MBzl)-OH?

A2: After incorporating Fmoc-Sec(MBzl)-OH into the peptide chain, the MBzl protecting groups can be removed. The deprotected selenocysteine residues can then be oxidized to form a diselenide bond []. This can be achieved using mild oxidizing agents like iodine or a dimethyl sulfoxide-trifluoroacetic acid system [].

Q3: What are the applications of peptides synthesized using Fmoc-Sec(MBzl)-OH?

A3: These peptides are valuable tools for studying selenoproteins, such as thioredoxin reductase []. By substituting cysteine with selenocysteine in specific peptide fragments, researchers can investigate the impact of selenium on protein structure, redox potential, and enzymatic activity []. This information contributes to understanding the biological roles of selenoproteins and their mechanisms of action.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。